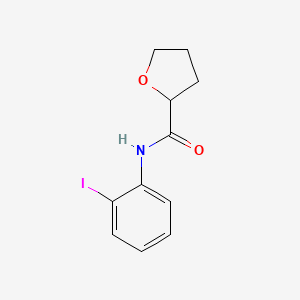

N-(2-iodophenyl)oxolane-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-iodophenyl)oxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO2/c12-8-4-1-2-5-9(8)13-11(14)10-6-3-7-15-10/h1-2,4-5,10H,3,6-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCTUAICDLIJDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NC2=CC=CC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodophenyl)oxolane-2-carboxamide typically involves the reaction of 2-iodoaniline with tetrahydrofuran-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-(2-iodophenyl)oxolane-2-carboxamide can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The tetrahydrofuran ring can be oxidized to form lactones or other oxidized derivatives.

Reduction Reactions: The carboxamide group can be reduced to form amines or other reduced products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols, and the reactions are typically carried out in polar solvents like DMF (dimethylformamide) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, often in acidic or basic media.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, usually in anhydrous solvents.

Major Products Formed:

Substitution Reactions: Products include substituted phenyl derivatives.

Oxidation Reactions: Products include lactones or carboxylic acids.

Reduction Reactions: Products include amines or alcohols.

Scientific Research Applications

N-(2-iodophenyl)oxolane-2-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The iodophenyl group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The tetrahydrofuran ring and carboxamide group contribute to the compound’s overall stability and bioavailability, allowing it to effectively reach and interact with its targets .

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : Benzamide derivatives (e.g., 5c) exhibit higher yields (81%) compared to furan-based analogs (69%), likely due to the stability of benzoyl chloride during reactions .

Heterocyclic and Functionalized Analogs

N-[(2-Iodophenyl)diphenylmethyl]-1,3-thiazol-2-amine (T136)

This compound incorporates a thiazole ring and a diphenylmethyl group, diverging significantly from the oxolane-carboxamide scaffold. The synthesis involves chlorination of a diphenylmethanol intermediate, highlighting a more complex route compared to direct acylation . The thiazole group may enhance metal-binding properties, suggesting distinct reactivity compared to the oxolane derivative.

N-(1,3-dimethyl-1H-pyrazol-5-yl)oxolane-2-carboxamide

This analog replaces the 2-iodophenyl group with a dimethylpyrazole moiety, reducing molecular weight (195.27 g/mol vs. ~331.17 g/mol for the iodophenyl variant) and altering hydrophobicity. Such modifications could influence applications in medicinal chemistry or materials science .

Psychoactive Analog: Tetrahydrofuranylfentanyl (THF-F)

N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide (tetrahydrofuranylfentanyl) shares the oxolane-2-carboxamide group but includes a piperidine-phenylethyl pharmacophore critical for µ-opioid receptor binding . Unlike the target compound, THF-F is a potent synthetic opioid regulated under international drug conventions . This contrast underscores how minor structural changes (e.g., addition of a piperidine moiety) drastically alter pharmacological activity.

Q & A

Q. What are the standard synthetic routes for N-(2-iodophenyl)oxolane-2-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling a 2-iodophenylamine derivative with oxolane-2-carbonyl chloride under basic conditions. A common approach uses triethylamine as a base in dichloromethane at low temperatures to minimize side reactions like hydrolysis of the carbonyl chloride . Alternative methods include activating the carboxylic acid via mixed anhydrides or using coupling agents like HATU for direct amidation. Solvent choice (e.g., THF vs. DCM) and temperature control (0–5°C) are critical for achieving >70% yields, as higher temperatures may lead to dehalogenation of the iodophenyl group .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization employs 1H/13C NMR to confirm the oxolane ring’s presence (δ ~3.5–4.5 ppm for cyclic ether protons) and the amide bond (δ ~6.5–7.5 ppm for NH). High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]+ at m/z 346.02 for C12H12INO2). X-ray crystallography may resolve iodine’s electronic effects on the phenyl ring geometry, though this requires high-purity crystals .

Q. What preliminary biological assays are suitable for screening this compound’s activity?

Initial screens include enzyme inhibition assays (e.g., kinases or proteases) due to the amide group’s hydrogen-bonding potential. Antimicrobial susceptibility testing (MIC assays) against Gram-positive/negative strains can evaluate bactericidal activity. For cytotoxicity, MTT assays on cancer cell lines (e.g., HeLa or MCF-7) are standard .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under acidic conditions be resolved?

Contradictory reports may arise from solvent-specific degradation pathways. A systematic study using HPLC-MS under varying pH (1–6) and solvents (aqueous vs. organic) is recommended. For instance, in 0.1M HCl/THF, the iodophenyl group may undergo hydrolysis to form phenolic byproducts, while DMSO stabilizes the compound. Kinetic studies (half-life calculations) and Arrhenius plots can quantify degradation rates .

Q. What strategies optimize regioselective functionalization of the oxolane ring?

Directed ortho-metalation using LDA or Grignard reagents can introduce substituents at the oxolane’s 3-position. For electrophilic substitutions, Friedel-Crafts acylation with AlCl3 as a catalyst selectively modifies the phenyl ring over the oxolane . Computational modeling (DFT) predicts reactivity sites by analyzing Fukui indices and frontier molecular orbitals .

Q. How does the iodine substituent influence binding affinity in target proteins?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal that iodine’s van der Waals radius and electron-withdrawing effects enhance hydrophobic interactions with nonpolar enzyme pockets (e.g., COX-2 or Factor Xa). Comparative studies with chloro/bromo analogs show iodine’s superior binding due to its larger atomic size and polarizability .

Methodological Considerations

Q. What analytical techniques differentiate this compound from its des-iodo analog?

- Raman spectroscopy : Iodine’s characteristic peak at ~180 cm⁻¹.

- XPS : I 3d5/2 binding energy at ~619 eV.

- TGA : Decomposition temperature shifts due to iodine’s mass contribution .

Q. How to design SAR studies for this compound’s derivatives?

- Core modifications : Replace oxolane with tetrahydrofuran or tetrahydropyran.

- Substituent variations : Introduce electron-donating (e.g., -OCH3) or -withdrawing (e.g., -NO2) groups on the phenyl ring.

- Bioisosteres : Swap iodine with CF3 or CN groups to assess halogen bonding vs. dipolar interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.